Monascin - 21516-68-7

Monascin

Catalog Number: EVT-349885
CAS Number: 21516-68-7
Molecular Formula: C21H26O5
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monascin is a yellow azaphilone pigment produced as a secondary metabolite by various species of Monascus fungi, including Monascus purpureus, Monascus pilosus, and Monascus ruber [, , , , , , , ]. It is a polyketide compound structurally similar to ankaflavin, another yellow pigment produced by Monascus fungi [, , ]. Monascin is a popular subject of research due to its diverse range of potential biological activities, including anti-inflammatory, antioxidant, anti-diabetic, immunomodulatory, and anti-tumor properties [, , , , , , , , , , , , , ]. Its role in ameliorating metabolic syndromes and potential applications in preventing chronic diseases are of particular interest to researchers [, ].

Ankaflavin

Monacolin K

    Relevance: Monacolin K is often compared to Monascin and Ankaflavin regarding their hypolipidemic effects [, , , ]. While Monacolin K is a more potent cholesterol-lowering agent, it can cause side effects such as myopathy and rhabdomyolysis []. Monascin and Ankaflavin, on the other hand, demonstrate similar hypolipidemic effects without these adverse effects, making them potentially safer alternatives [].

Citrinin

    Relevance: Citrinin is an undesirable by-product of Monascus fermentation, often monitored and controlled during the production of beneficial compounds like Monascin [, , ]. Unlike Monascin, which shows potential health benefits, Citrinin poses a health risk and its presence in Monascus-fermented products is strictly regulated.

Rubropunctatin

    Relevance: Rubropunctatin is structurally related to Monascin and belongs to the azaphilone class of compounds []. It is often used as a starting material for the chemical synthesis of other Monascus pigments, including Monascin and Ankaflavin, which are important for studying their biological activities and exploring their therapeutic potential.

Monascorubrin

    Compound Description: Monascorubrin is another orange pigment produced by Monascus species, particularly Monascus pilosus []. It is structurally related to Rubropunctatin and serves as a precursor to Monascorubramine.

    Relevance: Monascorubrin, similar to Rubropunctatin, belongs to the azaphilone class of compounds and shares structural similarities with Monascin [, , ]. Studying the production and characteristics of Monascorubrin provides insights into the biosynthesis pathways of related azaphilone pigments, including Monascin.

Xanthomonascin A

    Compound Description: Xanthomonascin A is a yellow pigment produced by Monascus pilosus []. It is primarily found in the culture broth during fermentation.

    Relevance: Although structurally different from Monascin, Xanthomonascin A highlights the diversity of pigments produced by Monascus species []. Its presence alongside Monascin emphasizes the complex metabolic pathways within this fungal genus and the potential for discovering novel bioactive compounds.

Monascorubramine

    Compound Description: Monascorubramine is a red pigment derived from Monascorubrin, produced by Monascus species [, ].

    Relevance: Monascorubramine, along with Rubropunctamine, exemplifies the structural diversity within the azaphilone pigments produced by Monascus species [, ]. While Monascin is a yellow pigment, understanding the biosynthetic pathways leading to related pigments like Monascorubramine can provide valuable information for manipulating the production of specific Monascus pigments with desired bioactivities.

Rubropunctamine

    Compound Description: Rubropunctamine is a red pigment derived from Rubropunctatin, produced by Monascus species [, ].

    Relevance: Similar to Monascorubramine, Rubropunctamine showcases the structural diversity of Monascus pigments [, ]. This diversity highlights the potential for discovering new derivatives and analogs of Monascin with potentially enhanced or unique biological activities.

Monascinol

    Compound Description: Monascinol is a yellow pigment structurally similar to Monascin, often found in smaller quantities during Monascus fermentation [, ]. It also exhibits anti-androgen activity.

    Relevance: Monascinol's structural similarity to Monascin suggests a close relationship in their biosynthesis pathways [, ]. Comparing the biological activities of Monascin and Monascinol can provide insights into the structure-activity relationship of these compounds, leading to a better understanding of their mechanisms of action and potential therapeutic applications.

Monaphilone A

    Compound Description: Monaphilone A is a newly discovered azaphilone derivative isolated from the methanol extract of red mold dioscorea (RMD) fermented by Monascus purpureus NTU 568 []. It exhibited moderate anti-proliferative activities.

    Relevance: As a novel azaphilone derivative from the same Monascus strain, Monaphilone A contributes to expanding the library of Monascin-related compounds []. Investigating its specific biological activities and comparing them to Monascin can further elucidate the structure-activity relationships within this class of compounds.

Monaphilone B

    Compound Description: Monaphilone B is another new azaphilone derivative isolated from the methanol extract of RMD fermented by Monascus purpureus NTU 568 []. It showed moderate anti-proliferative activities and promising anti-inflammatory activity.

    Relevance: Similar to Monaphilone A, Monaphilone B adds to the growing list of Monascin-related compounds with potential therapeutic value []. Further research on its unique properties compared to Monascin can contribute to understanding the diverse pharmacological potential of Monascus-derived azaphilones.

Monaphilone C

    Compound Description: Monaphilone C, a novel azaphilone derivative, was isolated from the methanol extract of RMD fermented by Monascus purpureus NTU 568 []. It displayed moderate anti-proliferative activity.

    Relevance: The discovery of Monaphilone C, along with Monaphilones A and B, highlights the diversity of azaphilone structures produced by Monascus purpureus NTU 568 []. This finding suggests the possibility of identifying even more Monascin-related compounds with potentially valuable biological activities.

Source

Monascus purpureus is the primary source of Monascin. This filamentous fungus thrives in various environments, particularly in fermented foods like red yeast rice, which has been used traditionally in Asian cuisines. The fungus can produce several secondary metabolites, including Monascin and ankaflavin, under specific fermentation conditions .

Classification

Monascin can be classified as a type of polyketide pigment. It is chemically characterized as C21_{21}H26_{26}O5_5, indicating it contains a complex structure that contributes to its functional properties. The classification of Monascin within the broader category of Monascus pigments highlights its significance in both natural product chemistry and applied sciences .

Synthesis Analysis

Methods

The synthesis of Monascin primarily occurs through fermentation processes involving Monascus purpureus. Two main fermentation techniques are utilized:

  1. Submerged Fermentation: This method involves growing the fungus in a liquid medium enriched with nutrients. It allows for better control over environmental parameters such as pH, temperature, and aeration, leading to higher pigment yields .
  2. Solid-State Fermentation: This technique involves growing the fungus on solid substrates. While it can lead to high pigment concentrations, it poses challenges in terms of process control and scalability due to heat build-up and nutrient distribution issues .

Technical Details

The fermentation process typically requires specific nutrients, including carbon sources (like glucose), nitrogen sources (such as ammonium salts), and trace minerals. The conditions are optimized for temperature (usually around 30–35°C) and pH (neutral to slightly alkaline) to maximize pigment production. The extraction of Monascin from the fermentation broth often involves centrifugation followed by solvent extraction methods .

Molecular Structure Analysis

Structure

Monascin's molecular structure consists of a complex arrangement of carbon rings and functional groups that contribute to its color properties. Its chemical formula is C21_{21}H26_{26}O5_5, indicating it has 21 carbon atoms, 26 hydrogen atoms, and five oxygen atoms.

Data

  • Molecular Weight: Approximately 342.43 g/mol
  • Solubility: Monascin is soluble in organic solvents but less soluble in water, which influences its extraction methods during production.
Chemical Reactions Analysis

Reactions

Monascin undergoes various chemical reactions during its biosynthesis and application:

  1. Biosynthesis Pathway: The production of Monascin involves the condensation of medium-chain fatty acids (like octanoic acid) with polyketide synthase pathways leading to the formation of complex pigments through transesterification reactions .
  2. Stability Reactions: Monascin exhibits stability under neutral pH conditions but degrades under acidic conditions or prolonged exposure to light or high temperatures .

Technical Details

The degradation products or reactions can influence the color stability of food products containing Monascin, necessitating careful formulation in applications.

Mechanism of Action

Process

Monascin exhibits several biological activities attributed to its antioxidant properties. It interacts with cellular pathways that regulate oxidative stress, inflammation, and metabolic processes:

  • Antioxidant Activity: Monascin scavenges free radicals, thereby protecting cells from oxidative damage.
  • Antidiabetic Effects: Research indicates that Monascin may enhance insulin sensitivity and glucose uptake in cells .

Data

Studies have shown that Monascin can influence metabolic pathways related to glucose metabolism, although further research is needed to fully elucidate its mechanisms at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Monascin typically appears as a yellow crystalline powder.
  • Melting Point: Specific melting point data varies based on purity but generally falls within standard ranges for organic compounds.

Chemical Properties

  • pH Stability: Stable at neutral pH; degrades at acidic pH levels.
  • Thermal Stability: Maintains stability at elevated temperatures for short durations but may degrade with prolonged heat exposure.

Relevant analyses indicate that these properties significantly affect how Monascin can be utilized in food products without losing efficacy or color quality .

Applications

Monascin finds extensive applications across various fields:

  1. Food Industry: Used as a natural colorant in products like cheeses, yogurts, candies, and meat products.
  2. Pharmaceuticals: Explored for potential health benefits such as antidiabetic and anti-inflammatory effects.
  3. Cosmetics: Utilized for its dyeing properties in cosmetic formulations.
  4. Textiles: Employed as a dye due to its vibrant color profile.

The versatility of Monascin makes it an important compound not only for enhancing aesthetic appeal in foods but also for its potential health benefits .

Properties

CAS Number

21516-68-7

Product Name

Monascin

IUPAC Name

(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1

InChI Key

XXKNHBAFFJINCK-RVEJDSBJSA-N

Synonyms

monascin

Canonical SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

Isomeric SMILES

CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C

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